molecular formula C15H14ClN5OS2 B2931446 2-[1-(4-chlorophenyl)imidazol-2-yl]sulfanyl-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide CAS No. 851079-24-8

2-[1-(4-chlorophenyl)imidazol-2-yl]sulfanyl-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide

Cat. No. B2931446
CAS RN: 851079-24-8
M. Wt: 379.88
InChI Key: WFPDJJYKKQSYKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[1-(4-chlorophenyl)imidazol-2-yl]sulfanyl-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C15H14ClN5OS2 and its molecular weight is 379.88. The purity is usually 95%.
BenchChem offers high-quality 2-[1-(4-chlorophenyl)imidazol-2-yl]sulfanyl-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[1-(4-chlorophenyl)imidazol-2-yl]sulfanyl-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Glutaminase Inhibition

Compounds related to 2-[1-(4-chlorophenyl)imidazol-2-yl]sulfanyl-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide have been investigated for their ability to inhibit glutaminase, an enzyme involved in glutamine metabolism, which is critical for the growth of certain cancer cells. For example, bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs have been synthesized and evaluated for their potency as glutaminase inhibitors. These analogs have shown potential in attenuating the growth of human lymphoma B cells both in vitro and in mouse xenograft models, highlighting their therapeutic potential in oncology (Shukla et al., 2012).

Antimicrobial Activity

Research has also been conducted on derivatives of 1,3,4-oxadiazole and acetamide for their antimicrobial properties. N-substituted derivatives of these compounds have been designed and synthesized, showing significant antibacterial potential against various gram-negative and gram-positive bacterial strains. This suggests their utility in developing new antimicrobial agents (Nafeesa et al., 2017).

Antiulcer Agents

Another area of research is the synthesis of imidazo[1,2-a]pyridines substituted at the 3-position as potential antiulcer agents. These compounds have been evaluated for their antisecretory and cytoprotective properties, which are crucial in treating ulcers. Although they did not exhibit significant antisecretory activity, some demonstrated good cytoprotective effects, suggesting their potential use in treating gastrointestinal disorders (Starrett et al., 1989).

Antiviral Activity

Some 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives have been synthesized and tested for their antiviral activities, particularly against the tobacco mosaic virus. This research indicates the potential of these compounds in developing antiviral therapeutics (Chen et al., 2010).

properties

IUPAC Name

2-[1-(4-chlorophenyl)imidazol-2-yl]sulfanyl-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClN5OS2/c1-2-13-19-20-14(24-13)18-12(22)9-23-15-17-7-8-21(15)11-5-3-10(16)4-6-11/h3-8H,2,9H2,1H3,(H,18,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFPDJJYKKQSYKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(S1)NC(=O)CSC2=NC=CN2C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClN5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[1-(4-chlorophenyl)imidazol-2-yl]sulfanyl-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.